Cimiracemoside G
Description
Cimiracemoside G is a triterpenoid saponin isolated from Actaea racemosa (black cohosh), a plant widely studied for its bioactive secondary metabolites. Its molecular formula is C₃₇H₅₆O₁₁, and it exhibits significant cytotoxicity against human oral squamous carcinoma (HSC-2) cells with an IC₅₀ value of 18 μmol/L, while showing lower toxicity toward human gingival fibroblasts (HGF; IC₅₀ = 280 μmol/L) . Structurally, it belongs to the cimiracemoside family, characterized by a tetracyclic triterpene core (typically oleanane or cycloartane type) linked to sugar moieties, such as xylose (Xyl) or arabinose (Ara) .
Properties
CAS No. |
289632-43-5 |
|---|---|
Molecular Formula |
C37H56O11 |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
[(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate |
InChI |
InChI=1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19-,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1 |
InChI Key |
IHMRHYCBRKQAFU-LVQFCLPFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O |
Canonical SMILES |
CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cimiracemoside G typically involves extraction from the rhizomes of Cimicifuga foetida. The process includes:
Extraction: The dried rhizomes are extracted using solvents such as methanol or ethanol.
Isolation: The extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound.
Purification: Further purification is achieved through recrystallization or preparative HPLC.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. Advanced techniques like supercritical fluid extraction may be employed to enhance yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Cimiracemoside G undergoes hydrolysis due to its glycosidic bond, which is susceptible to acidic or basic conditions. This reaction cleaves the molecule into its aglycone (triterpene) and sugar moieties . The glycosidic linkage’s stability depends on the sugar chain composition and stereochemical arrangement, with linear tetrasaccharide chains typically showing higher reactivity .
Oxidation and Reduction
The compound’s hydroxyl groups and double bonds participate in oxidation and reduction reactions:
-
Oxidation : Hydroxyl groups may oxidize to carbonyl functionalities under oxidizing agents (e.g., potassium permanganate), altering its polarity and biological interactions.
-
Reduction : Double bonds in the triterpene backbone could reduce to single bonds, modifying the molecule’s conformation and reactivity.
Structural Influence on Reactivity
The molecular structure of this compound includes:
-
A triterpene aglycone (cycloartane-type skeleton) linked to a sugar chain (specific composition not detailed in available sources).
-
Hydroxyl groups and a glycosidic bond critical for reactivity.
Key structural factors affecting reactivity:
Scientific Research Applications
Chemistry: Used as a reference compound in phytochemical studies.
Biology: Investigated for its role in modulating biological pathways, including the Wnt signaling pathway.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Potential use in developing natural health products and supplements
Mechanism of Action
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Structural Differentiation
- Sugar Moieties: this compound and H differ in methylation (H has an extra -CH₂ group) and sugar linkages (e.g., xylopyranosyl vs. arabinoside in Cimiracemoside C) . Cimiracemoside D includes an acetylated xylose at C-24, absent in G .
- Core Modifications: Cimigenoside (from Cimicifuga foetida) features a Δ⁷,⁴ unsaturated triterpene core, unlike the fully saturated core in this compound .
Functional Divergence
- Cytotoxicity : this compound is 15-fold more potent against HSC-2 cells than Cimiracemoside H, likely due to its optimal hydrophobicity and sugar positioning .
- Therapeutic Gaps : While Cimiracemoside D is highly pure (>99.5%), its biological activity remains uncharacterized .
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The position and type of sugar substitutions (e.g., xylose vs. arabinose) critically influence bioactivity. For instance, arabinoside-linked Cimiracemoside C targets metabolic pathways, whereas xylose-linked G shows cytotoxicity .
- Clinical Potential: this compound’s selective cytotoxicity warrants further investigation for oncology applications, while Cimiracemoside C’s AMPK activation merits exploration in metabolic disorders.
- Limitations : Data on pharmacokinetics, toxicity profiles, and mechanistic pathways (e.g., apoptosis induction by G) are lacking for most analogues .
Q & A
Q. What are the key structural features of Cimiracemoside G, and how are they identified experimentally?
- Methodological Answer : Structural elucidation involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, and HMBC) is critical for determining the carbon skeleton and glycosylation patterns. Mass spectrometry (MS) confirms the molecular formula (C37H56O11) via high-resolution ESI-MS. Comparative analysis with structurally related compounds (e.g., Cimiracemoside A or H) helps identify functional group variations, such as the presence/absence of Δ7,8 double bonds .
Q. How should in vitro cytotoxicity assays for this compound be designed to ensure reproducibility?
- Methodological Answer : Use standardized cell lines (e.g., HSC-2 human oral squamous carcinoma cells and HGF human gingival fibroblasts) with appropriate controls (e.g., etoposide). IC50 values should be calculated using dose-response curves (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays) over 48–72 hours. Ensure triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) to minimize variability. Reference cytotoxicity data from prior studies (IC50 = 18 μmol/L for HSC-2 cells) for comparative analysis .
Q. What databases and search strategies are recommended for compiling literature on this compound?
- Methodological Answer : Use PubMed and SciFinder with Boolean operators (e.g., "this compound" AND ("cytotoxicity" OR "Cimicifuga racemosa")). Limit results to peer-reviewed journals and exclude non-academic sources (e.g., ). Employ Google Scholar’s "Cited by" feature and backward snowballing to track seminal studies. Cross-validate findings with chemical databases (e.g., PubChem CID for structural analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
- Methodological Answer : Perform comparative molecular docking studies to assess binding affinity differences (e.g., AMPK activation pathways). Use machine learning models (as applied in triterpene saponin studies) to predict structure-activity relationships. Validate hypotheses via targeted synthesis of analogs with modified glycosylation patterns (e.g., xylose vs. glucose substitutions) and retest bioactivity. Statistical meta-analysis of existing datasets can identify confounding variables (e.g., cell line specificity) .
Q. What advanced chromatographic techniques optimize the purification of this compound from plant extracts?
- Methodological Answer : Combine preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) for high-resolution separation. Monitor purity via LC-MS and confirm with 1H NMR. For complex matrices, employ countercurrent chromatography (CCC) to reduce co-elution issues. Validate purity (>98%) using orthogonal methods (e.g., UV absorption at 210 nm and evaporative light scattering detection) .
Q. How can transcriptomic or metabolomic approaches elucidate this compound’s mechanism of action?
- Methodological Answer : Conduct RNA-seq on treated cell lines to identify differentially expressed genes (e.g., AMPK pathway regulators). Pair with metabolomic profiling (LC-MS/MS) to detect downstream lipid or carbohydrate metabolism changes. Integrate data using pathway analysis tools (e.g., KEGG, Reactome) and validate key targets via CRISPR-Cas9 knockout models. Ensure rigorous false-discovery-rate (FDR) correction for multi-omic datasets .
Q. What statistical methods are appropriate for analyzing dose-dependent and time-course cytotoxicity data?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). For time-course data, apply mixed-effects models to account for intra-experiment variability. Use principal component analysis (PCA) to identify clusters of response patterns. Report confidence intervals and effect sizes to enhance reproducibility .
Guidelines for Data Presentation
- Tables/Figures : Include molecular structures (2–3 max) with atom numbering, IC50 comparison tables, and pathway diagrams. Avoid overcrowding; use descriptive captions (e.g., "Figure 1: Proposed biosynthetic pathway of this compound") .
- Data Reproducibility : Archive raw spectra, chromatograms, and analysis scripts in public repositories (e.g., Zenodo) with DOI links. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
